molecular formula C29H32N4O7 B11438797 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide

Cat. No.: B11438797
M. Wt: 548.6 g/mol
InChI Key: OBKGBNGCJRMRDX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound.

    Synthesis of the furan-2-ylmethyl isocyanate: This involves the reaction of furan-2-ylmethanol with phosgene or a phosgene equivalent.

    Coupling of the amine and isocyanate: The 3,4-dimethoxyphenyl ethylamine is reacted with the furan-2-ylmethyl isocyanate to form the urea derivative.

    Formation of the tetrahydroquinazolinone ring: This step involves the cyclization of the urea derivative with an appropriate dicarbonyl compound under acidic or basic conditions.

    Final coupling with butanoyl chloride: The tetrahydroquinazolinone intermediate is then reacted with butanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C29H32N4O7

Molecular Weight

548.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H32N4O7/c1-38-24-12-11-20(17-25(24)39-2)13-14-30-26(34)10-5-15-32-28(36)22-8-3-4-9-23(22)33(29(32)37)19-27(35)31-18-21-7-6-16-40-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

OBKGBNGCJRMRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)OC

Origin of Product

United States

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